molecular formula C4H5ClF3N3O B1455917 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1364677-71-3

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No. B1455917
M. Wt: 203.55 g/mol
InChI Key: COARXWWWMGBQEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which are structurally similar to the compound , has been reported . These compounds were synthesized using various techniques and confirmed their synthesis by spectroscopic techniques . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has also been developed .

Scientific Research Applications

Pharmacological Significance

The 1,3,4-oxadiazole and 1,2,4-oxadiazole cores exhibit a wide range of pharmacological activities. These compounds have been reported to possess antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. Their applications extend beyond medicinal chemistry into polymers, luminescence, electron-transporting materials, and corrosion inhibitors, showcasing their versatility in drug development and material science (Rana, Salahuddin, & Sahu, 2020; Verma et al., 2019).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole derivatives are particularly noted for their potential in metal-ion sensing applications. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them suitable for use as metal-ion sensors. These applications highlight the intersection of organic synthesis and material science, where the compound's structural features are leveraged for detecting and measuring metal ions (Sharma, Om, & Sharma, 2022).

Synthetic Strategies and Biological Roles

Research into 1,3,4-oxadiazoles has also focused on innovative methods for their synthesis and exploring their biological roles. These efforts have led to the identification of new medicinal species for treating various diseases, emphasizing the importance of 1,3,4-oxadiazoles in the development of new therapeutic agents (Nayak & Poojary, 2019).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives are of significant interest. These compounds have demonstrated a range of activities against bacteria, fungi, and viruses, offering a promising avenue for the development of new antimicrobial agents. The search for compounds with antimicrobial efficacy is particularly relevant in the context of rising drug resistance, highlighting the need for new drugs (Glomb & Świątek, 2021).

properties

IUPAC Name

[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)11-10-3;/h1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COARXWWWMGBQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

CAS RN

1364677-71-3
Record name [3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.29 g (3-trifluoromethyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester in 3 ml ethyl acetate was added 1.5 ml of a 4M solution of hydrochloric acid in dioxane and the mixture was stirred at ambient temperature for 18 h. The resulting clear solution was evaporated and the residue was triturated under ethyl acetate. The solid was collected by filtration and dried to constant weight under high vacuum to yield 0.145 g of the title compound as white crystals, 169.2 (M+H)+.
Name
(3-trifluoromethyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Quantity
0.29 g
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reactant
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solution
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0 (± 1) mol
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reactant
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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